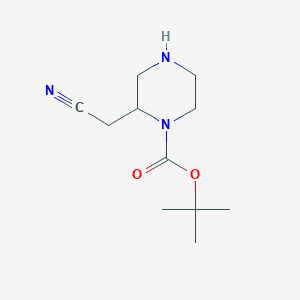

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C11H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and cyanomethyl reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate has been identified as a promising candidate for various therapeutic applications due to its unique structural features. Its piperazine ring structure is known to interact with multiple biological targets, which can be leveraged for drug development.

The compound's biological activities include potential antibacterial and anticancer properties. Research indicates that derivatives of piperazine compounds often demonstrate significant cytotoxicity against various cancer cell lines.

Antibacterial Properties

Research has highlighted the antibacterial activity of this compound against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in addressing antibiotic resistance issues .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The mechanism involves the disruption of cellular proliferation pathways, leading to increased cancer cell death.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to ensure high yield and purity. The following table summarizes the synthetic route:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperazine + BOC anhydride | 0°C for 1 hour | 60% |

| 2 | Reaction mixture with water + K2CO3 | Basic extraction | - |

| 3 | Column chromatography | Purification | - |

Case Study: PD-L1 Inhibition

A PhD thesis explored the immunomodulatory effects of this compound, particularly its ability to inhibit PD-L1 interactions. The study utilized mouse splenocytes exposed to recombinant PD-L1, demonstrating that the compound could significantly restore immune function at specific concentrations.

Case Study: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound across various cancer cell lines, revealing dose-dependent responses with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperazine derivatives.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural stability and can interact with biological macromolecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

- Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate

- Benzyl 2-(cyanomethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and bioactive compounds .

Biologische Aktivität

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. It features a piperazine ring, which contributes to its biological activity through various interactions with biological targets. The presence of the tert-butyl and cyanomethyl groups enhances its lipophilicity and potential for receptor binding.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The following table summarizes the known mechanisms of action:

| Target | Mechanism | Effect |

|---|---|---|

| Enzymes | Inhibition of enzyme activity | Modulation of metabolic pathways |

| Receptors | Binding affinity to neurotransmitter receptors | Potential neuropharmacological effects |

| Cancer cells | Induction of apoptosis or cell cycle arrest | Antitumor activity |

Anticancer Activity

Recent studies have indicated that compounds with similar piperazine structures exhibit notable anticancer properties. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 34 to >100 µM in different models (Table 1).

Table 1: Cytotoxicity of Piperazine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 34.31 | MDA-MB 231 |

| Compound B | 39.78 | U-87 MG |

| Tert-butyl derivative | >100 | Various |

Anthelmintic Activity

Piperazine derivatives have also demonstrated efficacy against helminth parasites. Studies show that certain derivatives can achieve over 90% mortality in muscle larvae of Trichinella spiralis at concentrations as low as 100 µg/mL after 48 hours, indicating strong anthelmintic potential.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of piperazine derivatives on breast cancer cell lines. The results indicated that the most potent derivative exhibited a significantly lower migration rate compared to standard treatments, suggesting potential for further development as an anticancer agent .

- Anthelmintic Efficacy : In comparative studies against commercial anthelmintics like albendazole (ABZ) and ivermectin, certain piperazine compounds showed enhanced larvicidal activity, outperforming these established drugs in specific assays.

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic studies : To explore the specific pathways affected by this compound.

- Structure-activity relationship (SAR) analyses : To optimize the chemical structure for enhanced bioactivity.

Eigenschaften

IUPAC Name |

tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWCKQOWWVNXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.